molecular formula C16H28N2O B8046255 (3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one

(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one

Cat. No.: B8046255
M. Wt: 264.41 g/mol
InChI Key: OSBRHIQFWBQCRC-CCEZHUSRSA-N
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Description

(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes two pyrrolidinone rings connected by a butylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one typically involves the reaction of 1-butylpyrrolidin-2-one with a suitable butylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the butylidene bridge. The reaction mixture is then heated to a specific temperature, often around 80-100°C, to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps, such as distillation or chromatography, to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylidene bridge can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-butylpyrrolidin-2-one: A related compound with a single pyrrolidinone ring and a butyl group.

    N-butyl-2-pyrrolidone: Another similar compound with a pyrrolidinone ring and a butyl group attached to the nitrogen atom.

Uniqueness

(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one is unique due to its dual pyrrolidinone structure connected by a butylidene bridge, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications.

Properties

IUPAC Name

(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-3-5-10-17-12-7-8-15(17)14-9-13-18(16(14)19)11-6-4-2/h3-13H2,1-2H3/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRHIQFWBQCRC-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1=C2CCN(C2=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN\1CCC/C1=C\2/CCN(C2=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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